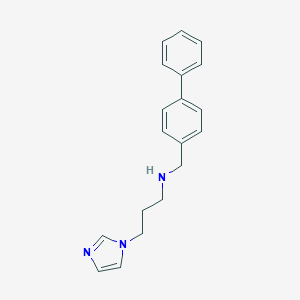
N-(biphenyl-4-ylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(biphenyl-4-ylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine, commonly referred to as BIM-53097, is a synthetic compound that belongs to the class of imidazole-containing compounds. It is a selective antagonist of the histamine H3 receptor, which plays a crucial role in the regulation of neurotransmitter release in the central nervous system. BIM-53097 has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
BIM-53097 exerts its pharmacological effects by selectively blocking the histamine H3 receptor, which is primarily expressed in the central nervous system. The histamine H3 receptor plays a crucial role in the regulation of neurotransmitter release, including dopamine, norepinephrine, and acetylcholine. By blocking the histamine H3 receptor, BIM-53097 enhances the release of these neurotransmitters, which leads to improved cognitive function and memory, reduced motor symptoms, and enhanced attention.
Biochemical and Physiological Effects:
BIM-53097 has been shown to have several biochemical and physiological effects, including increased dopamine, norepinephrine, and acetylcholine release in the brain. These effects are thought to be responsible for the compound's therapeutic effects in various neurological disorders. BIM-53097 has also been shown to have a high affinity for the histamine H3 receptor, which contributes to its selectivity and potency.
Vorteile Und Einschränkungen Für Laborexperimente
BIM-53097 has several advantages for use in laboratory experiments, including its high selectivity and potency for the histamine H3 receptor, which allows for precise modulation of neurotransmitter release. However, BIM-53097 has some limitations, including its relatively short half-life and poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
The potential therapeutic applications of BIM-53097 in various neurological disorders have generated significant interest in the scientific community. Future research directions include further investigation of the compound's pharmacological effects and potential therapeutic applications, as well as the development of more potent and selective histamine H3 receptor antagonists. In addition, the use of BIM-53097 in combination with other drugs for the treatment of neurological disorders is an area of active research.
Synthesemethoden
The synthesis of BIM-53097 involves the reaction of 4-bromobiphenyl with 1H-imidazole-1-carboxaldehyde, followed by reduction with sodium borohydride. The resulting product is then subjected to reductive amination with 3-aminopropan-1-ol to yield BIM-53097. The synthesis of BIM-53097 has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.
Wissenschaftliche Forschungsanwendungen
BIM-53097 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce motor symptoms in animal models of Parkinson's disease. In addition, BIM-53097 has been shown to enhance attention and reduce impulsivity in animal models of ADHD.
Eigenschaften
Molekularformel |
C19H21N3 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
3-imidazol-1-yl-N-[(4-phenylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C19H21N3/c1-2-5-18(6-3-1)19-9-7-17(8-10-19)15-20-11-4-13-22-14-12-21-16-22/h1-3,5-10,12,14,16,20H,4,11,13,15H2 |
InChI-Schlüssel |
YDFVCRRQJKAMOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCCN3C=CN=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCCN3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B275946.png)
![N-cycloheptyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B275948.png)
![N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B275952.png)
![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B275953.png)
![2-(4-{[(4-Methylbenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B275954.png)
![2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275955.png)
![2-{4-[(Cycloheptylamino)methyl]phenoxy}ethanol](/img/structure/B275956.png)
![2-(4-{[(Tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275959.png)
![2-{4-[(Tert-butylamino)methyl]phenoxy}ethanol](/img/structure/B275962.png)
![2-(4-{[(2-Furylmethyl)amino]methyl}-2-methoxyphenoxy)ethanol](/img/structure/B275964.png)
![1-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B275965.png)

![2-methoxy-N-[4-(thiophen-2-ylmethoxy)benzyl]ethanamine](/img/structure/B275968.png)
